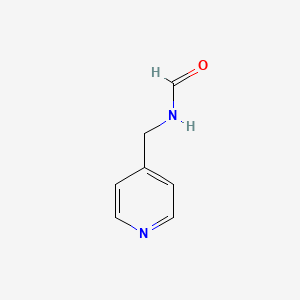
1-Ethyl-3-(6-methoxy-1,3-benzothiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-(6-methoxy-1,3-benzothiazol-2-yl)urea is a synthetic organic compound belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-(6-methoxy-1,3-benzothiazol-2-yl)urea typically involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-3-(6-methoxy-1,3-benzothiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include dihydrobenzothiazole derivatives.
- Substitution products vary depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Ethyl-3-(6-methoxy-1,3-benzothiazol-2-yl)urea has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of other bioactive molecules and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3-(6-methoxy-1,3-benzothiazol-2-yl)urea involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
2-Amino-6-methoxybenzothiazole: Shares the benzothiazole core but differs in functional groups.
6-Methoxybenzothiazole: Lacks the urea moiety, leading to different biological activities.
1-Ethyl-3-(1,3-benzothiazol-2-yl)urea: Similar structure but without the methoxy group.
Uniqueness: 1-Ethyl-3-(6-methoxy-1,3-benzothiazol-2-yl)urea is unique due to the presence of both the methoxy and urea functional groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these groups enhances its potential as a versatile compound in various scientific applications.
Propiedades
Fórmula molecular |
C11H13N3O2S |
|---|---|
Peso molecular |
251.31 g/mol |
Nombre IUPAC |
1-ethyl-3-(6-methoxy-1,3-benzothiazol-2-yl)urea |
InChI |
InChI=1S/C11H13N3O2S/c1-3-12-10(15)14-11-13-8-5-4-7(16-2)6-9(8)17-11/h4-6H,3H2,1-2H3,(H2,12,13,14,15) |
Clave InChI |
HVWCNSDENPGPRD-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)NC1=NC2=C(S1)C=C(C=C2)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

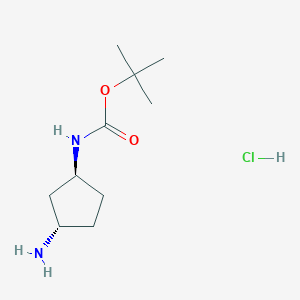
![3-(6-bromo-pyridin-2-yl)-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8738174.png)
![8-(1,3-Thiazol-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8738175.png)

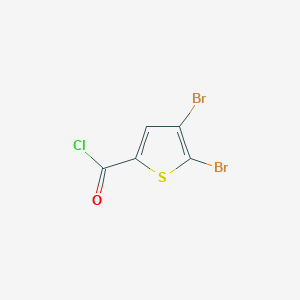



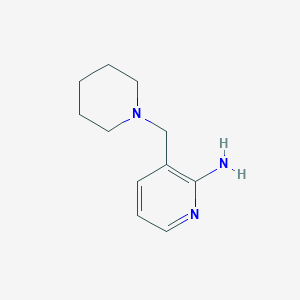
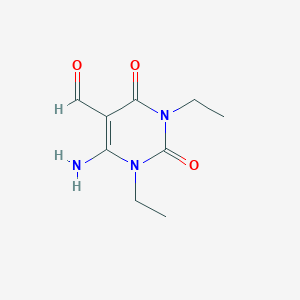


![3-(Cyclohex-1-EN-1-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B8738263.png)
